molecular formula C5H13NO B1281818 4-Aminopentan-2-ol CAS No. 13325-12-7

4-Aminopentan-2-ol

Cat. No. B1281818
CAS RN: 13325-12-7
M. Wt: 103.16 g/mol
InChI Key: RTFVYTOTESLFBG-UHFFFAOYSA-N
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Description

4-Aminopentan-2-ol is a chemical compound that is of interest in the synthesis of various organic molecules, particularly those with potential applications in medicinal chemistry. The compound itself is not directly discussed in the provided papers, but its structural motifs and synthetic strategies are relevant to the broader context of synthesizing complex organic molecules with amino functionalities.

Synthesis Analysis

The synthesis of related compounds, such as racemic aminosugar lactones, has been described using a multi-step process starting with 5-hydroxy-2-penten-4-olide. This process involves the preparation of a tricyclic intermediate through a series of reactions including the formation of a chloride, an acyl azide, and an intramolecular nitrene addition. Subsequent steps involve the opening of an aziridine ring, transformation into a diamino-hydroxy-lactone, and reductive acetylation to yield triacetylated triaminolactone . These methods highlight the complexity of synthesizing compounds with multiple stereocenters and functional groups, which could be analogous to the synthesis of 4-aminopentan-2-ol.

Molecular Structure Analysis

The molecular structure of compounds related to 4-aminopentan-2-ol involves a lactone ring and multiple acetyl and amino groups. The synthesis of these compounds can result in different stereoisomers, as indicated by the formation of xylo- and lyxo-isomers during the reaction process. The equilibrium between these isomers and their separability suggests that the stereochemistry of such molecules is an important consideration in their synthesis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include ring opening of aziridines by nucleophiles, which occurs with inversion of configuration. This is a critical step in determining the stereochemistry of the final product. Additionally, the reductive acetylation steps are crucial for introducing acetyl groups into the molecule, which can significantly alter the physical and chemical properties of the compound .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-aminopentan-2-ol are not directly discussed in the provided papers, the synthesis and reactions of structurally related compounds suggest that such properties would be influenced by the presence of amino and acetyl groups. These functional groups can affect the compound's solubility, reactivity, and potential interactions with biological molecules. The formation of cyclic oligomers, as mentioned in the synthesis of cyclic tetramers of 4-aminopentanoic acid, indicates that 4-aminopentan-2-ol could also participate in cyclization reactions under certain conditions .

Scientific Research Applications

Biocatalysis

  • Field : Biocatalysis .
  • Application : 4-Aminopentan-2-ol is used in the synthesis of short-chain chiral amines and amino alcohols . These are key compounds in the chemical industry and precursors of various pharmaceuticals .
  • Method : The synthesis is achieved through biocatalytic reductive amination using amine dehydrogenases (AmDHs) . Some of the already described wild-type AmDHs were shown to be efficient for the synthesis of hydroxylated or unfunctionalized small 2-aminoalkanes .
  • Results : Conversions up to 97.1% were reached at 50 mM, and moderate to high enantioselectivities were obtained . For example, (S)-1-methoxypropan-2-amine had an enantioselectivity of 98.1%, and (3S)-3-aminobutan-2-ol had an enantioselectivity of 99.4% .

Organic Synthesis and Medicinal Chemistry

  • Field : Organic Synthesis and Medicinal Chemistry.
  • Application : 4-Aminopentan-2-ol is a versatile material used in scientific research. Its application ranges from organic synthesis to medicinal chemistry, making it a valuable tool for studying and developing new compounds with diverse properties.
  • Method : The specific methods of application or experimental procedures in this field can vary widely depending on the specific research context.
  • Results : The outcomes of these applications can also vary widely, but the compound is generally used to develop new compounds with diverse properties.

properties

IUPAC Name

4-aminopentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-4(6)3-5(2)7/h4-5,7H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFVYTOTESLFBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50498877
Record name 4-Aminopentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50498877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminopentan-2-ol

CAS RN

13325-12-7
Record name 4-Aminopentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50498877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-aminopentan-2-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
J Sicher, M Pankova, J Jonáš… - Collection of …, 1959 - cccc.uochb.cas.cz
… Synthesis of erythro- and threo-4-aminopentan-2-ol …
Number of citations: 16 cccc.uochb.cas.cz
JP Freeman, DG Pucci, G Binsch - The Journal of Organic …, 1972 - ACS Publications
… Toluenesulfonamido)-2-pentyl p-Toluenesulfonate (2).—pToluenesulfonyl chloride (18.5 g, 97 mmol) was added to a cold ( — 3) solution of 5.0 g (48.5 mmol) of the 4-aminopentan-2-ol …
Number of citations: 23 pubs.acs.org
TH Marman - 1985 - search.proquest.com
The cyclization of the benzyl carbamate of 6-hepten-2-amine (31) with mercuric trifluoroacetate in nitromethane over a period of 20 h afforded, after borohydride reduction of the …
Number of citations: 3 search.proquest.com
EB Crull - 2021 - aquila.usm.edu
… One such relationship is shown in Figure 1.2 with 4-aminopentan-2-ol. The blue arrows are used to connect enantiomeric pairs, thus connecting the R,R isomer to the S,S isomer and …
Number of citations: 0 aquila.usm.edu
ÖKJ Kovács - Microchemical Journal, 1961 - Elsevier
A review of the literature of the past two years increasingly reveals the tendency to reduce the quantity of material used in the experimental work. This fact is a necessary consequence …
Number of citations: 1 www.sciencedirect.com
OA Davis, KMJ Cheung, A Brennan… - Journal of Medicinal …, 2022 - ACS Publications
To identify new chemical series with enhanced binding affinity to the BTB domain of B-cell lymphoma 6 protein, we targeted a subpocket adjacent to Val18. With no opportunities for …
Number of citations: 12 pubs.acs.org
BA CUNNINGHAM - 1966 - search.proquest.com
… The preparation of DL-threonine from DL-N-benzoylallothreonine ethyl ester and the interconversion of threo and erythro forms of Np-nitrobenzoyl-4-aminopentan-2-ol involve similar …
Number of citations: 1 search.proquest.com

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